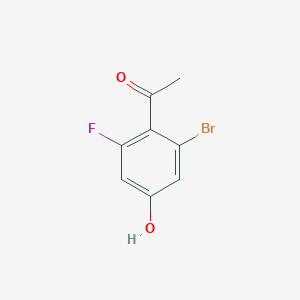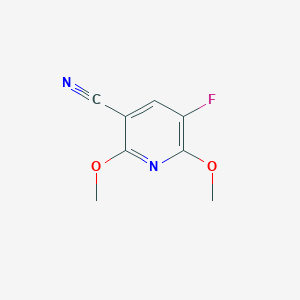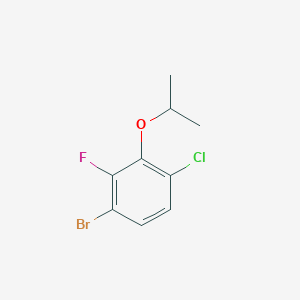
2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid
Descripción general
Descripción
2-(2-Fluoro-4-methylbenzenesulfonamido)acetic acid, abbreviated as FMBS, is an important chemical compound that has been studied for its potential applications in the field of biochemistry and physiology. FMBS is a relatively new compound, first synthesized in the late 1980s, and has since been studied for its various properties and potential uses.
Aplicaciones Científicas De Investigación
Fluorophores for Zinc(II) Detection
One area of application involves the use of related sulfonamide compounds in the preparation of fluorophores for zinc(II) detection. A study described the preparation and characterization of a Zn2+ specific fluorophore, which forms fluorescent complexes with zinc ions, highlighting its potential for biochemical applications where zinc detection is critical (Coleman, May, & Lincoln, 2010).
Conducting Polymers
Sulfonamide derivatives have been investigated for their role in the electropreparation and properties of polyaniline (PANI), a conducting polymer. The introduction of sulfonamide groups into PANI chains has been shown to affect the polymer's electrochemical behavior and solubility, suggesting applications in materials science and electronics (Şahin, Pekmez, & Yildiz, 2002).
Antitumor Agents
Research has also focused on the design of sulfonamide derivatives as antitumor agents. These compounds, containing 5-fluorouracil and nitrogen mustard, have been synthesized and shown to possess significant antitumor activity with low toxicity, indicating their potential in cancer therapy (Huang, Lin, & Huang, 2002).
Labeling Reagents for Proteins
Another application involves the development of thiol-selective labeling reagents for proteins. A study reported the synthesis of a fluorine-18 labeled compound designed for efficient and high-yield conjugation with thiols in proteins, offering advancements in bioconjugation and molecular imaging (Fujita, Murakami, Noda, & Miyoshi, 2017).
Propiedades
IUPAC Name |
2-[(2-fluoro-4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6-2-3-8(7(10)4-6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCBEDWQDRQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1448662.png)
![1-[4-(2-Hydroxyethyl)piperidin-1-yl]propan-1-one](/img/structure/B1448663.png)





